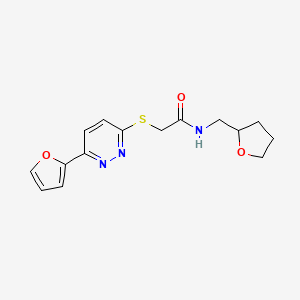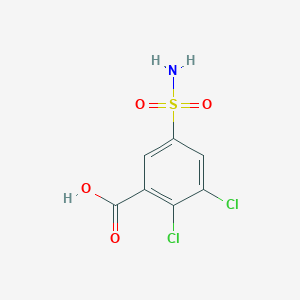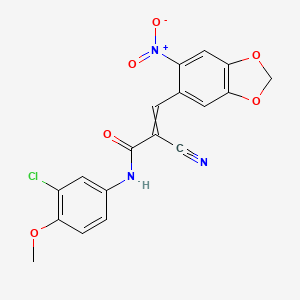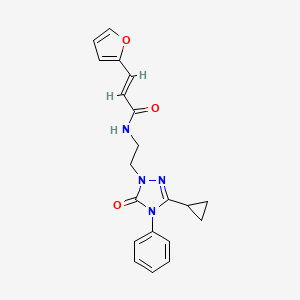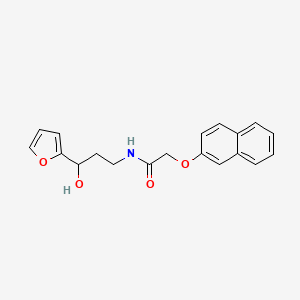
1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is a useful research compound. Its molecular formula is C17H23N3O4S2 and its molecular weight is 397.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research demonstrates the synthesis and evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, revealing significant antimicrobial activities against a variety of bacteria and fungi. This suggests potential applications of sulfone derivatives in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Synthesis and Structural Analysis
Studies on the crystal structure of compounds like azimsulfuron, a sulfonylurea herbicide, underline the importance of sulfonyl groups in agricultural chemistry. Such research contributes to understanding the structural basis of herbicidal activity, suggesting potential for designing more efficient herbicides (Jeon et al., 2015).
Development of Inhibitors
Sulfone-linked bis heterocycles have been synthesized and tested for antimicrobial activity and cytotoxicity. This research highlights the potential of sulfone derivatives in developing inhibitors against specific pathogens or cancer cells, showcasing the broad application of these compounds in medicinal chemistry (Muralikrishna et al., 2012).
Material Science Applications
The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties illustrates the application of sulfone derivatives in creating materials with specific desired properties, such as high thermal stability and low dielectric constants. These materials are valuable in electronics and other high-tech applications (Liu et al., 2013).
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents shows the versatility of sulfonamides in drug development. This underscores the role of sulfonyl and sulfonamide groups in synthesizing compounds with potential pharmaceutical applications (Azab, Youssef, & El-Bordany, 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-12-7-8-16(11-13(12)2)25(21,22)20-15(4)17(14(3)18-20)26(23,24)19-9-5-6-10-19/h7-8,11H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRZGXQGPSFEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole](/img/structure/B2538170.png)
![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2538173.png)
![Methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2538174.png)
![N'-(3-chloro-4-methylphenyl)-N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2538175.png)
![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2538176.png)
